molecular formula C15H16N4S B282857 mesitylmethyl 9H-purin-6-yl sulfide

mesitylmethyl 9H-purin-6-yl sulfide

Cat. No.: B282857
M. Wt: 284.4 g/mol
InChI Key: PFFHYFUYNWNHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mesitylmethyl 9H-purin-6-yl sulfide is a purine derivative featuring a mesitylmethyl (2,4,6-trimethylbenzyl) group attached via a sulfide linkage at the 6-position of the purine ring. The mesitylmethyl group introduces steric bulk and lipophilicity, which may influence solubility, cellular uptake, and target binding compared to simpler alkyl or aryl substituents.

Properties

Molecular Formula

C15H16N4S

Molecular Weight

284.4 g/mol

IUPAC Name

6-[(2,4,6-trimethylphenyl)methylsulfanyl]-7H-purine

InChI

InChI=1S/C15H16N4S/c1-9-4-10(2)12(11(3)5-9)6-20-15-13-14(17-7-16-13)18-8-19-15/h4-5,7-8H,6H2,1-3H3,(H,16,17,18,19)

InChI Key

PFFHYFUYNWNHSH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)CSC2=NC=NC3=C2NC=N3)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)CSC2=NC=NC3=C2NC=N3)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfur-Containing Substituents

a) 6-(Benzylsulfanyl)-9-cyclohexyl-9H-purin-2-amine (CAS: 20914-62-9)
  • Structure : Features a benzylsulfanyl group at the 6-position and a cyclohexyl group at the 9-position.
  • Key Differences: The 9-position substitution (cyclohexyl) may alter conformational flexibility compared to mesitylmethyl 9H-purin-6-yl sulfide, which retains a hydrogen at N-7.
b) 6-[(4-Methylphenyl)sulfanyl]-9H-purin-2-amine (CAS: 225111-60-4)
  • Structure : Contains a 4-methylphenylsulfanyl group at the 6-position.
  • Key Differences :
    • The smaller 4-methylphenyl group may enhance solubility compared to the highly lipophilic mesitylmethyl substituent.
    • Positional isomerism (para-methyl vs. trimethyl substitution) could lead to distinct electronic effects on the purine ring .
c) N-(9H-Purin-6-yl) Benzamide Derivatives (e.g., compounds 2, 3, 8 from )
  • Structure : Benzamide groups at the 6-position via an amide linkage.
  • Key Differences :
    • Amide groups introduce hydrogen-bonding capability, unlike the sulfide in this compound.
    • Ortho-substituted benzamides (e.g., compound 3, IC50 = 3–15 µM) show higher cytotoxicity than meta/para analogues, suggesting substituent position critically impacts activity .
a) Cytotoxicity
  • N-(9H-Purin-6-yl) Benzamides: Compounds 2, 3, and 8 show IC₅₀ values <15 µM against lymphoma cells (RL, HL-60), with ortho-substituted derivatives (e.g., compound 3) being most potent.
  • Sulfide Analogues: Limited direct data, but sulfur’s electron-withdrawing effects may modulate purine ring reactivity. For example, 6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine (CAS: 478067-83-3) shows unique binding due to fluorine substitution, highlighting substituent electronegativity’s role .
b) Mechanistic Insights
  • N-9 vs. 6-Position Substitution :
    • Substitution at N-9 (e.g., cyclohexyl in 6-(benzylsulfanyl)-9-cyclohexyl-9H-purin-2-amine) often correlates with kinase inhibition, while 6-position modifications (as in mesitylmethyl sulfide) may target enzymes like cN-II or BRD4, based on related compounds .
  • Steric and Electronic Effects :
    • Mesitylmethyl’s bulkiness may hinder interactions with flat binding pockets (e.g., BRD4’s acetyl-lysine site), favoring targets tolerant to steric hindrance.

Comparative Data Table

Compound Substituent (6-position) N-9 Substituent IC₅₀ (µM) Key Features
This compound Mesitylmethylsulfanyl H N/A High lipophilicity, steric bulk
6-(Benzylsulfanyl)-9-cyclohexyl-9H-purin-2-amine Benzylsulfanyl Cyclohexyl N/A Moderate solubility, kinase target
N-(9H-Purin-6-yl) benzamide (compound 3) Ortho-substituted benzamide H 3–15 Synergistic with fludarabine
6-[(4-Methylphenyl)sulfanyl]-9H-purin-2-amine 4-Methylphenylsulfanyl H N/A Improved solubility vs. mesityl

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